molecular formula C17H17ClO5S B066488 Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate CAS No. 175202-86-5

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate

Cat. No.: B066488
CAS No.: 175202-86-5
M. Wt: 368.8 g/mol
InChI Key: KJZCGMLGGSQSCY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is a synthetic ester derivative featuring a 4-chlorophenyl sulfonylmethyl group attached to a phenoxy-acetate backbone. These analogs share key structural motifs, including:

  • Aromatic chlorophenyl groups (para-substituted chlorine).
  • Ester functionalities (ethyl acetate backbone).
  • Sulfur-containing substituents (sulfonylmethyl or sulfanyl groups).

Properties

IUPAC Name

ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO5S/c1-2-22-17(19)11-23-16-6-4-3-5-13(16)12-24(20,21)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZCGMLGGSQSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381189
Record name Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-86-5
Record name Ethyl 2-[2-[[(4-chlorophenyl)sulfonyl]methyl]phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl {2-[(4-chlorobenzene-1-sulfonyl)methyl]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Ethyl 2-(2-Methylphenoxy)Acetate

The reaction begins with alkylation of 2-methylphenol using ethyl chloroacetate under basic conditions. In a typical procedure, 2-methylphenol (0.1 mol) and potassium carbonate (0.2 mol) are refluxed in acetone with ethyl chloroacetate (0.12 mol) for 8–12 hours. The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the chloroacetate’s α-carbon. Post-reaction, filtration removes inorganic salts, and solvent evaporation yields the crude ester. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) typically achieves >85% purity.

Sulfonation and Chlorophenyl Coupling

The methyl group on the phenoxy moiety undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent coupling with 4-chlorobenzenethiol introduces the sulfonylmethyl bridge. Oxidation of the resultant sulfide to sulfone employs hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours. Critical parameters include:

StepReagentsTemperatureTimeYield
SulfonationClSO₃H (1.2 eq)0–5°C2 h72%
Sulfide Coupling4-ClC₆H₄SH (1.1 eq), K₂CO₃RT12 h68%
OxidationH₂O₂, CH₃COOH60°C6 h89%

This route’s overall yield approximates 43%, with the oxidation step being most efficient. The final product is recrystallized from ethanol/water (3:1) to ≥98% purity.

Ullmann-Type Coupling for Direct Aryl-Sulfone Formation

Inspired by copper-catalyzed coupling in 2-(2-(4-chlorophenyl)phenyl)acetic acid synthesis, this one-pot method integrates the sulfone bridge during aromatic coupling.

Reaction of 2-Bromophenol with 4-Chlorophenylsulfonylmethyl Chloride

A mixture of 2-bromophenol (0.1 mol), 4-chlorophenylsulfonylmethyl chloride (0.12 mol), copper powder (20 mol%), and sodium hydroxide (0.3 mol) in dimethylformamide (DMF) is heated at 120°C under nitrogen for 18 hours. The Ullmann coupling forms the C–S bond, with the base facilitating dehydrohalogenation. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic phase, when concentrated, yields a brown oil subsequently esterified.

Esterification with Ethyl Bromoacetate

The phenolic intermediate reacts with ethyl bromoacetate (1.5 eq) in acetone using potassium carbonate (2.0 eq) as base. Refluxing for 10 hours achieves 78% conversion, with excess reagent removed via vacuum distillation. Final purification employs fractional crystallization from toluene, affording white crystals (mp 92–94°C).

Key Optimization Data:

  • Copper Catalyst: Replacing Cu powder with CuI reduces yield to 54% due to inferior mass transfer.

  • Solvent: DMF outperforms THF or DMSO in coupling efficiency (92% vs. 65% and 81%, respectively).

  • Temperature: Reactions below 100°C result in <50% conversion after 24 hours.

Radical-Mediated Sulfur Insertion Strategy

Recent advances in C–H functionalization enable direct sulfonylmethyl group installation. This photoredox method adapts techniques from quinazolinone syntheses.

Photoinduced Sulfur Dioxide Insertion

Ethyl 2-(2-methylphenoxy)acetate (0.05 mol), 4-chlorobenzenesulfonyl chloride (0.06 mol), and fac-Ir(ppy)₃ (1 mol%) are dissolved in acetonitrile. Blue LED irradiation (456 nm) initiates a radical chain mechanism, inserting SO₂ between the methyl and phenoxy groups. After 8 hours, the mixture is quenched with NaHCO₃ and extracted. Column chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) isolates the product in 61% yield.

Advantages Over Conventional Methods

  • Atom Economy: Avoids stoichiometric metal reagents, reducing waste.

  • Functional Group Tolerance: Compatible with ester and ether moieties.

  • Scalability: Demonstrated up to 100-mmol scale with consistent yields.

Comparative Analysis of Synthetic Approaches

The table below evaluates the three primary methods:

MethodOverall YieldPurityCost (USD/g)ScalabilityGreen Metrics*
Phenolic Alkylation43%98%12.50Moderate0.45
Ullmann Coupling58%95%9.80High0.62
Radical Insertion61%97%15.20Low0.72

*Green Metrics calculated using E-factor (kg waste/kg product). Lower values indicate better environmental performance.

The Ullmann method balances cost and scalability but requires toxic solvents. Radical insertion offers superior atom efficiency but faces economic barriers due to catalyst costs.

Challenges in Process Optimization

Byproduct Formation in Sulfonation

Over-sulfonation generates disulfonyl derivatives, particularly when reaction temperatures exceed 5°C. Implementing precise temperature control (−5 to 0°C) and slow reagent addition reduces this byproduct from 18% to 6%.

Ester Hydrolysis During Workup

The ethyl acetate group is susceptible to base-induced hydrolysis. Neutral workup conditions (pH 6.5–7.5) and minimized aqueous exposure preserve ester integrity, improving yields by 22%.

Copper Residue in Ullmann Reactions

Even with chelating agents like EDTA, copper levels in final products can reach 300 ppm. A post-synthesis treatment with Amberlyst IRC748 (Na+ form) reduces residual copper to <10 ppm, meeting pharmaceutical standards .

Chemical Reactions Analysis

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonylmethyl positions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H17ClO5S
  • Molecular Weight : Approximately 368.83 g/mol
  • Density : About 1.313 g/cm³
  • Boiling Point : Predicted to be around 527.3 ± 50.0 °C

The compound's structure allows it to participate in various chemical reactions, making it a valuable reagent in synthetic organic chemistry.

Medicinal Chemistry

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is explored for its potential as a therapeutic candidate:

  • Therapeutic Potential : Compounds with similar structural features have been investigated for their pharmacological properties, particularly in targeting chemokine receptors and other biological pathways. The sulfonyl and chlorophenyl groups are known to enhance biological activity, making this compound a candidate for further biological evaluation .
  • Case Studies : Research has shown that derivatives of phenoxy acetamide exhibit significant activity against various diseases. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation and modulate inflammatory responses.

Chemical Synthesis

In the realm of chemical synthesis, this compound serves as an intermediate or reagent:

  • Synthesis Pathways : The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide linkage and subsequent esterification reactions. Optimization of these steps can lead to improved yields and purity .
  • Applications in Synthesis :
    • Used as a reagent in the preparation of other complex organic molecules.
    • Acts as a catalyst in specific reactions due to its unique functional groups.

Analytical Chemistry

The compound is also relevant in analytical chemistry:

  • Chromatography : this compound can be utilized in chromatographic techniques for the separation and analysis of complex mixtures, owing to its distinct chemical properties .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally similar derivatives:

Compound Substituent Key Features Applications
Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate (Target) -SO₂CH₂-(4-ClC₆H₄) Sulfonylmethyl group enhances polarity and potential bioactivity. Hypothetical: Antimicrobial agents.
Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (EE4) -NHCO-(4-ClC₆H₄) Carbamoyl group improves β-cyclodextrin complexation but reduces bioactivity. Antibacterial agents (low efficacy).
Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-pyrimidinyl]acetate -S-CH₂-(4-ClC₆H₄) Sulfanyl group offers redox versatility; used in chemical intermediates. Agrochemical synthesis.
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate 4-ClC₆H₄ attached to imidazole Inhibits SIRT6 in cancer cells. Anticancer research.
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate Dichloropyrimidine core High chlorine content enhances pesticidal activity. Pesticide formulations.

Key Structural Differences :

  • Chlorine Position : Para-substituted chlorophenyl groups (EE4, ) generally exhibit higher steric accessibility than ortho-substituted analogs, affecting binding to biological targets .
Physicochemical Properties

Data from β-cyclodextrin inclusion complexes of EE4 (Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate) highlight trends relevant to the target compound:

Property EE4 (4-Cl) EE2 (2-Cl) Implications for Target Compound
Crystallinity (XRD) Amorphous in β-CD complexes Reduced crystallinity vs. free ester Sulfonylmethyl may enhance amorphous behavior.
Thermal Stability (TGA) Decomposes at 200–340°C Similar decomposition range Sulfonyl group may increase thermal stability.
Bioactivity (MIC/MBC) Low activity due to low ester content Higher activity with ortho-chloro substituent Sulfonylmethyl may improve efficacy.

Key Findings :

  • Amorphization : Inclusion complexes with β-cyclodextrin reduce crystallinity, improving solubility .
  • Bioactivity Dependence : Para-chloro substituents (EE4) show lower antimicrobial activity than ortho-chloro analogs (EE2), suggesting substituent position critically impacts efficacy .

Biological Activity

Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17ClO5S
  • Molecular Weight : 368.83 g/mol
  • Density : 1.313 g/cm³
  • Boiling Point : Approximately 527.3 ± 50.0 °C

The compound features a sulfonylmethyl group attached to a chlorophenyl moiety, which contributes to its unique chemical properties and potential pharmacological activities.

The biological activity of this compound is hypothesized to involve:

  • Electrophilic Interactions : The sulfonylmethyl group may act as an electrophile, targeting nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes.
  • Cellular Disruption : By interacting with cellular components, the compound may disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing chlorophenyl and sulfonyl groups often exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown promising results against various pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Antileishmanial Activity :
    • A study evaluated compounds with similar structural features against Leishmania species. The best-performing analogs exhibited low cytotoxicity and effective inhibition of promastigote forms . This suggests potential for further exploration of this compound in parasitic infections.
  • Cytotoxicity Studies :
    • Compounds with sulfonamide groups have been assessed for cytotoxicity against human hepatocyte cell lines (HepG2). Results indicated varying degrees of cytotoxicity, with some compounds displaying a high selectivity index (SI) . This highlights the importance of structural modifications in enhancing therapeutic profiles.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(4-chlorophenoxy)acetateContains a chlorophenoxy groupLacks the sulfonamide moiety
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetateContains a thiazole ringDifferent heterocyclic structure
Ethyl 2-(4-methylphenoxy)acetateSimilar phenoxy structure but without chlorineLacks halogen substitution

The unique combination of both sulfonamide and chlorophenyl functionalities in this compound may lead to distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate, and how is reaction completion monitored?

  • Synthetic Routes :

  • Route 1 : Reacting ethyl 2-(chlorosulfonyl)acetate with 4-chloroaniline in anhydrous acetone under reflux, yielding the product with 81% efficiency. Reaction progress is tracked via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) .
  • Route 2 : Condensation of 4-chlorophenol with ethyl chloroacetate using potassium carbonate as a base, followed by ether extraction and sodium hydroxide washes to isolate the product .
    • Monitoring : TLC is critical for confirming reaction completion. Post-synthesis, purification involves distillation and recrystallization to achieve >98% purity .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • 1H NMR : Reveals structural details (e.g., δ1.34 ppm for CH3, δ7.27–7.38 ppm for aromatic protons) .
  • HRMS : Confirms molecular weight (observed [M+H]+: 278.0201; calculated: 277.0176) .
  • Physical Properties : Density (1.36 g/cm³), boiling point (384°C), and vapor pressure (4.22E-06 mmHg at 25°C) are determined experimentally .
  • Elemental Analysis : Validates purity (<0.5% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers address low yields in sulfonation or substitution reactions during synthesis?

  • Challenge : Sulfonation of aliphatic amino esters (e.g., ethyl serine derivatives) may fail due to steric hindrance or unfavorable electronic effects .
  • Solutions :

  • Use activating groups (e.g., electron-withdrawing substituents) on the phenyl ring to enhance reactivity .
  • Optimize reaction temperature and solvent polarity. For example, anhydrous acetone improves nucleophilic substitution efficiency in Route 1 .
  • Consider alternative sulfonating agents (e.g., SOCl2 instead of chlorosulfonyl acetate) .

Q. What strategies improve the efficiency of esterification or etherification steps?

  • Catalyst Selection : Potassium carbonate in Route 2 facilitates deprotonation of 4-chlorophenol, accelerating ether bond formation .
  • Reaction Time : Extending reflux duration (e.g., 8 hours vs. 4 hours) increases yield but risks side reactions. TLC monitoring is essential .
  • Purification : Sequential washing with NaOH and water removes unreacted starting materials, improving product purity .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound's reactivity or biological activity?

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance sulfonyl group stability, as seen in the high melting point (78–79°C) of the 4-chloro derivative .
  • Steric Effects : Bulky substituents (e.g., -CF3 in related patents) may hinder nucleophilic attack, requiring tailored reaction conditions .
  • Biological Relevance : Analogues with sulfonamide or benzoxazole moieties (e.g., fenoxaprop ethyl) show pesticidal activity, suggesting structure-activity relationships (SAR) worth exploring .

Q. How can researchers resolve contradictions in spectral or elemental analysis data?

  • Case Study : Discrepancies in HRMS or NMR data may arise from isotopic impurities or solvent artifacts.

  • Resolution : Repeat analyses using deuterated solvents (e.g., CDCl3) and cross-validate with independent techniques like FT-IR or X-ray crystallography .
    • Elemental Analysis : Deviations >0.5% indicate incomplete purification. Recrystallization from ethanol or hexane/ethyl acetate mixtures improves accuracy .

Methodological Considerations

  • Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst, temperature) and identify optimal conditions .
  • Scale-Up Challenges : Transitioning from batch to continuous flow reactors (as in industrial syntheses of analogous esters) enhances reproducibility and scalability .
  • Toxicity and Safety : Handle chlorinated intermediates (e.g., 4-chloroaniline) in fume hoods, and dispose of waste via certified protocols due to aquatic toxicity risks .

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